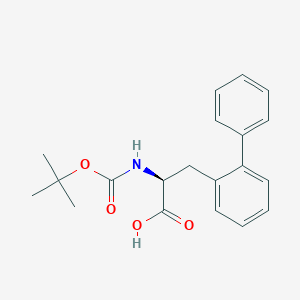

Boc-Phe(2-Ph)-OH

Description

Contextualization of Unnatural Amino Acids as Modular Building Blocks

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that have become indispensable tools in medicinal chemistry and chemical biology. bioascent.comenamine.net They serve as versatile building blocks for designing peptides and other molecules with enhanced properties. enamine.net The incorporation of UAAs can introduce novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation, thereby modulating the biological activity and stability of peptides. enamine.netacs.org These modifications are crucial for the development of new therapeutic agents and probes to study biological processes. chemimpex.comresearchgate.net The ability to use UAAs as modular building blocks allows for the systematic exploration of structure-activity relationships and the creation of diverse molecular architectures. bioascent.com

Rationale for Site-Specific Phenylalanine Modifications: Focus on the 2-Phenyl Analogue

Phenylalanine, with its aromatic side chain, plays a significant role in molecular recognition through hydrophobic and π-π stacking interactions. peptide.com Site-specific modifications of phenylalanine residues are a key strategy in peptide and protein engineering. researchgate.netresearchgate.net Introducing substituents onto the phenyl ring can fine-tune these interactions, alter the conformation of the peptide backbone, and introduce new functionalities. biorxiv.org

The 2-phenyl analogue of phenylalanine, where a second phenyl group is attached at the ortho position of the side chain, represents a significant modification. This substitution introduces steric bulk and alters the electronic properties of the aromatic system, which can have profound effects on the biological activity and conformational preferences of the resulting peptide. The synthesis of peptides containing such modified residues often requires specialized building blocks like N-Boc-Phe(2-Ph)-OH. sigmaaldrich.comsigmaaldrich.com

Overview of N-Boc-Phenylalanine(2-phenyl) (N-Boc-Phe(2-Ph)-OH) as a Chiral Synthon

N-Boc-Phe(2-Ph)-OH is a derivative of phenylalanine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a phenyl group is substituted at the 2-position of the side chain's phenyl ring. sigmaaldrich.comsigmaaldrich.com The Boc group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions. cymitquimica.comorganic-chemistry.org

As a chiral synthon, N-Boc-Phe(2-Ph)-OH provides a stereochemically defined building block for the asymmetric synthesis of peptides and other complex molecules. baranlab.orgrenyi.hu Its defined stereochemistry is crucial for ensuring the correct three-dimensional structure of the final product, which is often essential for its biological function. The presence of the 2-phenyl substituent makes it a valuable tool for introducing specific structural and functional modifications into peptides. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical Properties of N-Boc-Phe(2-Ph)-OH

| Property | Value |

| Synonyms | N-(tert-Butoxycarbonyl)-β-phenyl-L-phenylalanine, Boc-β,β-diphenyl-Ala-OH, Boc-3,3-diphenyl-L-alanine |

| CAS Number | 138662-63-2 |

| Molecular Formula | C20H23NO4 |

| Molecular Weight | 341.40 g/mol |

| Appearance | Solid |

| Melting Point | 160 °C (decomposes) |

| Application | Peptide synthesis |

Source: Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com

Research Landscape and Emerging Academic Investigations Involving N-Boc-Phe(2-Ph)-OH

The use of N-Boc-Phe(2-Ph)-OH is part of a broader research effort to expand the chemical diversity of peptides and proteins. researchgate.net Academic investigations are exploring the impact of incorporating such bulky, aromatic amino acids on peptide and protein structure and function. For instance, research has shown that dipeptides with increased aromatic content can exhibit enhanced optical and mechanical properties. mdpi.com

The synthesis of molecules containing N-Boc-Phe(2-Ph)-OH often involves standard peptide coupling methods. beilstein-journals.orgrsc.org For example, it can be coupled with other amino acids or amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com These synthetic strategies enable the creation of novel peptides and peptidomimetics with unique properties for various applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C20H23NO4 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-15-11-7-8-12-16(15)14-9-5-4-6-10-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |

InChI Key |

KAFWSVSTMLGLGF-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of N Boc Phe 2 Ph Oh and Its Enantiomers

Development of Diastereoselective and Enantioselective Synthetic Routes

The creation of specific stereoisomers of N-Boc-Phe(2-Ph)-OH relies on the development of highly controlled synthetic pathways. These methods are designed to selectively produce one desired stereoisomer over others.

Asymmetric Alkylation and Stereoselective Functionalization Approaches

Asymmetric alkylation is a cornerstone for establishing the chiral center in amino acid synthesis. In the context of N-Boc-Phe(2-Ph)-OH, this often involves the alkylation of a chiral glycine (B1666218) enolate equivalent. renyi.hu For instance, the Schöllkopf reagent, a bislactim ether, serves as a chiral glycine enolate and can be alkylated with high diastereoselectivity. beilstein-journals.org The electrophile in this case would be a 2-phenylbenzyl halide. Another approach involves the alkylation of chiral oxazolidinone derivatives of glycine, which offers excellent stereocontrol. renyi.hu

Stereoselective functionalization can also be achieved through various means. One method involves the use of a chiral Ni(II) complex of a Schiff base derived from an amino acid. This complex can be alkylated, and subsequent hydrolysis releases the desired amino acid with high enantiomeric excess. nih.gov

Role of Chiral Auxiliaries and Ligand-Controlled Transformations

Chiral auxiliaries are compounds temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. tcichemicals.com In the synthesis of unnatural amino acids like N-Boc-Phe(2-Ph)-OH, chiral auxiliaries such as those derived from (-)-8-phenylmenthol (B56881) or Evans auxiliaries (oxazolidinones) are frequently employed. renyi.hu These auxiliaries are attached to a glycine or phenylalanine precursor, and their steric bulk guides the approach of reagents to create the desired stereocenter. After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered. renyi.hu

Ligand-controlled transformations offer another powerful tool for asymmetric synthesis. In this approach, a chiral ligand coordinates to a metal catalyst, and this chiral catalyst-ligand complex then promotes the desired transformation with high enantioselectivity. For example, palladium-catalyzed cross-coupling reactions can be rendered asymmetric by using chiral phosphine (B1218219) ligands. nih.govnih.gov The choice of N-protected amino acid ligands, such as Boc-Val-OH, has been shown to be crucial for accelerating these reactions and achieving high conversions. nih.govnih.gov

Table 1: Comparison of Ligands in a Palladium-Catalyzed Cross-Coupling Reaction This table illustrates the effect of different N-Boc protected amino acid ligands on the conversion percentage of a cross-coupling reaction. Data sourced from studies on ligand-accelerated C-H activation.

| Ligand | % Conversion |

| --- | 9 |

| Boc-Ala-OH | 39 |

| Boc-Phe-OH | 48 |

| Boc-Ser-OH | 26 |

| Boc-Thr(t-Bu)-OH | 40 |

| Boc-Aib-OH | 44 |

| Boc-Leu-OH | 57 |

| Boc-t-Leu-OH | 57 |

| Boc-Ile-OH | 49 |

| Boc-Val-OH | 65 |

Data adapted from reference nih.gov.

Enzymatic and Biocatalytic Strategies for Stereocontrol

Enzymatic and biocatalytic methods are increasingly recognized for their exceptional stereoselectivity and mild reaction conditions. nsf.gov Acylases can be used for the kinetic resolution of racemic N-acyl amino acids, where one enantiomer is selectively hydrolyzed to the free amino acid, allowing for separation. beilstein-journals.org For instance, the selective enzymatic hydrolysis of a racemic N-acetylated precursor can yield the desired (S)-enantiomer with high enantiomeric excess (>99% ee). beilstein-journals.org

More advanced strategies involve the use of engineered enzymes. For example, pyridoxal (B1214274) 5'-phosphate (PLP) enzymes can be engineered to catalyze stereoselective radical reactions, enabling the synthesis of noncanonical amino acids. nsf.gov Additionally, cascade biocatalysis systems, where multiple enzymatic reactions are performed in a single pot, can convert simple starting materials into complex chiral products like phenylalaninols, which are structurally related to phenylalanine derivatives. rsc.org The use of commercial proteases like Optimase M-440 has also been explored for the regioselective acylation of sugar alcohols with N-t-Boc-protected amino acids in organic media. researchgate.netresearchgate.net

Protecting Group Strategies Pertinent to the Synthesis of N-Boc-Phe(2-Ph)-OH

Protecting groups are essential in peptide and amino acid synthesis to prevent unwanted side reactions. wiley-vch.de The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids. orgsyn.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com It is stable to a wide range of nucleophiles and basic conditions, making it compatible with many synthetic transformations. organic-chemistry.org This stability allows for orthogonal protection strategies, where other protecting groups, such as the base-labile Fmoc group, can be used elsewhere in the molecule and selectively removed without affecting the Boc group. organic-chemistry.org

The removal of the Boc group is generally achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.commasterorganicchemistry.com This deprotection step is clean, producing carbon dioxide and t-butyl alcohol as byproducts. masterorganicchemistry.com The choice of protecting groups for other functionalities, such as the carboxylic acid, must be compatible with the Boc group's acid lability. Benzyl esters, for example, are often used but may not be fully stable to the repeated acid treatments required for Boc deprotection in solid-phase peptide synthesis. wiley-vch.de

Optimization of Reaction Conditions for Yield and Stereochemical Purity

Optimizing reaction conditions is critical for maximizing the yield and ensuring the stereochemical integrity of the final product. luxembourg-bio.com In peptide coupling reactions, the choice of coupling reagents and additives is crucial to prevent racemization. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to minimize side reactions and epimerization. The use of uronium salts like TBTU has also been studied, with the choice of base being critical for maintaining stereochemical purity. mdpi.com

Solvent choice can also significantly impact the reaction outcome. For instance, replacing traditional solvents like dichloromethane (DCM) with more sustainable alternatives like 2-MeTHF has been shown to maintain high yields in some coupling reactions. In the context of solid-phase peptide synthesis (SPPS), optimizing factors such as resin loading and coupling times is essential for achieving high purity and yield. acs.org

Table 2: Influence of Coupling Agents and Bases on Epimerization This table highlights the impact of different coupling agents and bases on the percentage of epimerization during peptide coupling.

| Coupling Agent | Base | Epimerization (%) |

| DIC/HOAt | DIEA | 4.2 |

| HATU/HOAt | NMM | 10.7 |

| PyBOP/HOAt | DIEA | 0.8 |

Data adapted from reference .

Advanced Analytical Techniques for Confirming Stereochemistry of N-Boc-Phe(2-Ph)-OH (Excluding Basic Identification)

Confirming the absolute and relative stereochemistry of a chiral molecule like N-Boc-Phe(2-Ph)-OH requires sophisticated analytical methods beyond basic techniques like melting point and standard NMR.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the enantiomeric purity of the final product. By using a chiral stationary phase, the different enantiomers of the compound can be separated and quantified, allowing for the determination of the enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using chiral solvating agents or derivatizing agents, can be employed to distinguish between diastereomers and sometimes enantiomers. nih.gov Advanced NMR techniques like COSY and HSQC can aid in the complete structural elucidation and stereochemical assignment. nih.gov

X-ray crystallography provides the most definitive evidence for the absolute stereochemistry of a crystalline compound. nih.gov By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, unequivocally establishing its stereoconfiguration.

Conformational Analysis and Stereochemical Influence of the 2 Phenyl Moiety

Theoretical and Computational Investigations of the Conformational Landscape of N-Boc-Phe(2-Ph)-OH

Computational chemistry provides powerful tools to explore the complex energy surfaces of molecules like Boc-Phe(2-Ph)-OH. These methods allow for the prediction of stable conformations and the energetic barriers between them, offering a theoretical window into the molecule's preferred shapes.

Molecular Dynamics (MD) simulations and quantum mechanical (QM) calculations are standard methods for investigating peptide and amino acid conformations. biorxiv.orgplos.orgajrconline.org

Molecular Dynamics (MD) Simulations: MD simulations model the movements of atoms in a molecule over time, based on a classical force field. biorxiv.orgnih.gov For a molecule like this compound, simulations would typically be run in an explicit solvent, such as water, to mimic physiological conditions. plos.org The simulation trajectory provides a detailed picture of the molecule's flexibility, revealing the accessible conformations and the dynamics of transition between different states. Key parameters like dihedral angles (Φ, Ψ, χ) are monitored to map the conformational space. biorxiv.org

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), offer a more accurate description of the electronic structure and are used to calculate the energies of specific conformations. ajrconline.org These calculations are essential for refining the structures obtained from MD simulations and for accurately determining the relative energies of different energy minima. plos.org A common approach involves performing a broad conformational search using MD or a simpler method, followed by high-level QM calculations on the most promising low-energy structures to identify the true global and local minima.

The conformational landscape of this compound is dominated by steric hindrance. The bulky Boc protecting group and the biphenyl (B1667301) side chain severely restrict the rotation around the N-Cα (Φ) and Cα-C' (Ψ) backbone bonds. The primary determinant of conformational preference is the orientation of the biphenyl side chain, defined by the χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1) dihedral angles.

Computational studies on similar sterically hindered amino acids predict that only a few specific combinations of these angles will be energetically favorable. The large volume of the 2-phenyl group is expected to cause significant steric clashes with the peptide backbone, forcing the side chain into specific rotameric states to minimize these unfavorable interactions.

| Parameter | Predicted Favorable Conformations | Rationale |

| Backbone Dihedrals (Φ, Ψ) | Restricted to specific regions (e.g., β-sheet or α-helical) | The bulky side chain limits the accessible Ramachandran space to avoid steric clashes with the Boc group and the main chain. |

| Side-Chain Dihedral (χ1) | Likely restricted to values near -60° (g-) or 180° (t) | The g+ (+60°) rotamer would likely lead to a severe clash between the 2-phenyl substituent and the peptide backbone carbonyl group. |

| Energy Minima | Few, well-defined low-energy states | The high energetic penalty for non-optimal conformations results in a rugged energy landscape with deep, narrow energy wells corresponding to the few stable structures. |

Spectroscopic Probing of N-Boc-Phe(2-Ph)-OH Conformations (e.g., NMR, CD, IR)

Spectroscopic techniques provide experimental data to validate and refine the theoretical models of this compound's conformation in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of the chromophores in the molecule, including the peptide amide bonds and the aromatic side chain. mdpi.comresearchgate.net The CD spectrum of this compound would provide information on the average backbone conformation and any preferred secondary structure induced by the constrained side chain. cdnsciencepub.com The aromatic region of the spectrum (around 260 nm) would be particularly complex due to the biphenyl moiety. researchgate.netcdnsciencepub.com

Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the Amide I region (∼1600-1700 cm⁻¹), is used to probe hydrogen bonding and secondary structure. acs.org For this compound, changes in the position and shape of the amide and carbonyl bands can indicate specific intramolecular hydrogen bonding patterns that stabilize certain conformations.

| Technique | Information Provided | Expected Findings for this compound |

| NMR Spectroscopy | Dihedral angles, inter-proton distances, rotamer populations. researchgate.netuni-regensburg.de | Restricted rotamer populations indicated by specific coupling constants; NOEs confirming a compact structure due to steric crowding. |

| Circular Dichroism (CD) | Secondary structure, overall chirality. mdpi.comunibo.it | A distinct spectrum indicating a well-defined, non-random conformation, potentially with characteristics of a β-turn or other ordered structure. |

| Infrared (IR) Spectroscopy | Hydrogen bonding patterns. acs.org | Evidence of specific intramolecular H-bonds that stabilize the preferred conformation, observable in the amide and carbonyl stretching regions. |

Impact of the 2-Phenyl Substituent on Side-Chain Rotamer Distributions

The defining feature of this compound is the 2-phenyl substituent, which drastically alters the side-chain conformational preferences compared to standard phenylalanine (Phe). In a typical Phe residue, the side chain can adopt three low-energy staggered rotamers for the χ1 angle: gauche(+) (g+), trans (t), and gauche(-) (g-). cdnsciencepub.com

For this compound, the steric bulk of the second phenyl ring, particularly its proximity to the peptide backbone, makes the g+ rotamer highly unfavorable. This leads to a significant redistribution of rotamer populations, with a strong preference for the trans and/or g- conformations that orient the bulky biphenyl group away from the main chain. This restriction is a powerful tool in peptide design, as it allows for the pre-organization of a peptide's side chain.

| Rotamer (χ1 angle) | Typical Phenylalanine Population | Predicted this compound Population | Reason for Difference |

| gauche (+) (~+60°) | ~15-25% | Very Low (<5%) | Severe steric clash between the 2-phenyl group and the backbone carbonyl oxygen. |

| trans (~180°) | ~30-45% | High | This conformation directs the biphenyl group away from the backbone, minimizing steric hindrance. |

| gauche (-) (~-60°) | ~40-60% | High | This conformation also directs the biphenyl group away from the backbone, representing another stable state. cdnsciencepub.com |

Influence of N-Boc-Phe(2-Ph)-OH Incorporation on Peptide Backbone and Side-Chain Dynamics

When incorporated into a peptide, the rigid conformational preferences of the this compound residue propagate along the chain, influencing the structure and dynamics of the entire molecule. acs.org The restricted side-chain motion directly limits the accessible conformations of the local peptide backbone.

Studies on peptides containing similarly constrained non-natural amino acids, such as diphenylalanine, have shown that these residues can act as potent turn or helix inducers. nih.govresearchgate.net By locking the side chain into a specific orientation, this compound can force the preceding and succeeding residues into a well-defined secondary structure. This reduces the conformational entropy of the peptide, which can be advantageous for enhancing binding affinity to biological targets, as less energy is lost upon binding to adopt the required conformation. The reduced flexibility also leads to increased stability and resistance to proteolytic degradation.

Integration of N Boc Phe 2 Ph Oh into Peptide and Peptidomimetic Scaffolds

Solid-Phase and Solution-Phase Peptide Synthesis Strategies Utilizing N-Boc-Phe(2-Ph)-OH

The incorporation of Boc-Phe(2-Ph)-OH into a growing peptide chain can be accomplished through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, with SPPS being the more common approach for its efficiency and ease of purification. peptide.comluxembourg-bio.com Both methods rely on the standard principles of peptide bond formation, but the significant steric hindrance of the 2-biphenylalanine side chain requires specific considerations.

Solid-Phase Peptide Synthesis (SPPS):

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is well-suited for incorporating this compound. peptide.compeptide.com The general cycle involves:

Deprotection: The temporary Nα-Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA). This can be done as a separate step or in situ during the coupling reaction. peptide.com

Coupling: The incoming this compound is activated and coupled to the N-terminal amine of the peptide-resin. Due to the steric bulk of the biphenyl (B1667301) side chain, standard coupling reagents may be inefficient. More potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred to achieve high coupling yields. peptide.com Extended coupling times or a double-coupling protocol may be necessary to ensure the reaction proceeds to completion. du.ac.in

Washing: Excess reagents and byproducts are removed by washing the peptide-resin with solvents like DMF and DCM before the next cycle begins. du.ac.in

Solution-Phase Synthesis:

While less common for long peptides, solution-phase synthesis is a viable method for creating shorter peptides or peptide fragments containing 2-biphenylalanine. orgsyn.org The strategy involves coupling the N-protected this compound to the C-terminus-protected amino acid or peptide segment in a suitable organic solvent. The primary challenge remains achieving an efficient coupling reaction due to steric hindrance. The use of high-potency coupling reagents is crucial. Purification at each step is typically accomplished by chromatography or crystallization.

| Parameter | Recommendation | Rationale |

|---|---|---|

| Protecting Group Strategy | Boc/Bzl | Robust and well-established method; Boc group is removed with TFA while benzyl-type side-chain protecting groups require stronger acids like HF for final cleavage. peptide.com |

| Coupling Reagent | HATU or HBTU | Uronium/aminium-based reagents are highly effective for difficult couplings involving sterically hindered amino acids. peptide.com |

| Solvent | DMF or NMP | Polar aprotic solvents that provide good resin swelling and solubility for reactants. du.ac.in |

| Reaction Time | Extended (e.g., 2-4 hours) or Double Coupling | Ensures complete acylation of the N-terminal amine, overcoming the steric hindrance of the biphenyl side chain. |

Effect of N-Boc-Phe(2-Ph)-OH on Secondary Structural Motifs in Peptides (e.g., Helical Inducement, Beta-Turn Stabilization)

The primary motivation for incorporating 2-biphenylalanine into peptides is to exert precise control over their secondary structure. The bulky biphenyl side chain restricts the permissible values of the peptide backbone dihedral angles (φ, ψ), effectively forcing the peptide into a defined conformation.

Research has shown that biphenyl-based amino acids are potent inducers of β-turn and β-hairpin structures. acs.org A 2,3'-substituted biphenyl amino acid, structurally similar to Phe(2-Ph), was specifically designed to replace the i+1 and i+2 residues of a β-turn. acs.org This single residue can reverse the direction of the polypeptide chain, a function that typically requires four amino acids. acs.org

The mechanism of this structural inducement involves the formation of a "hydrogen-bonded hydrophobic cluster." acs.org In this arrangement, the biphenyl side chain folds back to interact with its own peptide backbone and the side chains of flanking amino acids. This pre-organizes the peptide into a turn conformation, which can then nucleate the formation of a stable, monomeric β-hairpin structure in aqueous solution, even at elevated temperatures. acs.org The resulting structure is stabilized by cross-strand hydrogen bonds characteristic of β-sheets. acs.orgpnas.org While standard peptides might exist as a random coil, those containing 2-biphenylalanine are predisposed to adopt these highly ordered motifs.

Design Principles for Peptidomimetics Incorporating N-Boc-Phe(2-Ph)-OH for Specific Structural Constraints

Peptidomimetics are designed to mimic the three-dimensional structure and function of a natural peptide while overcoming its limitations, such as poor stability. upc.edursc.org The incorporation of this compound is a key strategy in structure-based peptidomimetic design.

The core design principle is to use 2-biphenylalanine as a rigid scaffold or a turn-mimetic to lock the peptide into its bioactive conformation. acs.org Many biologically active peptides adopt a specific turn or loop structure to bind to their receptors. By replacing a flexible loop region with a single 2-biphenylalanine residue, a peptidomimetic can be synthesized that is conformationally constrained in the correct shape for receptor binding.

This approach offers several advantages:

Reduced Entropy Cost of Binding: By pre-organizing the molecule into its active shape, the entropic penalty upon binding to a receptor is significantly reduced, which can lead to higher binding affinity.

Enhanced Specificity: A rigid conformation can improve selectivity for a specific receptor subtype by preventing the molecule from adopting alternative shapes that might fit into off-target binding sites.

A crucial aspect of this design is unlinking intramolecular folding from intermolecular self-association. While many β-sheet-forming peptides tend to aggregate, peptidomimetics incorporating biphenylalanine can be designed to form stable, monomeric β-hairpins, which is a highly desirable property for therapeutic agents. acs.org

Influence on Peptide Conformational Stability and Proteolytic Resistance (in vitro enzymatic degradation studies)

The incorporation of non-canonical amino acids like 2-biphenylalanine has a profound impact on both the conformational stability and the proteolytic resistance of peptides.

Conformational Stability: As established, the 2-biphenylalanine residue acts as a powerful nucleating agent for secondary structures like β-hairpins. acs.org This results in a peptide that is not a flexible, random coil but rather a well-defined, folded structure. This inherent, stable fold represents a significant increase in conformational stability compared to a corresponding peptide made of only canonical amino acids. Studies have shown that peptides containing such residues maintain their folded structure even at elevated temperatures. acs.org

Proteolytic Resistance: Peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body. nih.gov Proteases recognize and cleave specific peptide bond sequences. The introduction of a bulky, unnatural side chain like 2-biphenylalanine dramatically increases resistance to enzymatic degradation. nih.govnih.gov

The mechanism for this enhanced stability is twofold:

Steric Shielding: The large biphenyl group physically blocks the active site of proteolytic enzymes, preventing them from accessing and cleaving the adjacent peptide bonds.

Conformational Masking: The rigid β-hairpin conformation induced by the 2-biphenylalanine residue can hide protease recognition sites that would otherwise be exposed in a flexible peptide chain.

In vitro studies comparing the degradation of peptides with and without such modifications consistently show a significant increase in the half-life of the modified peptides when incubated with plasma or specific proteases like trypsin and chymotrypsin.

| Property | Peptide with Phe | Peptide with Phe(2-Ph) / Bip | Underlying Mechanism |

|---|---|---|---|

| Dominant Conformation | Random Coil / Flexible | Stable β-Hairpin | Steric constraints from the biphenyl side chain nucleate a defined fold. acs.org |

| Conformational Stability | Low | High | The peptide is pre-organized into a stable, folded structure. acs.org |

| Proteolytic Half-Life (t1/2) | Short (minutes) | Extended (hours) | Steric shielding of the peptide backbone from protease active sites. nih.govnih.gov |

Molecular Recognition and Mechanistic Studies of N Boc Phe 2 Ph Oh Containing Constructs

Investigation of Ligand-Receptor Binding Interactions (Cell-Free Systems, Recombinant Proteins)

The introduction of a biphenylalanine residue, derived from Boc-Phe(2-Ph)-OH, into a ligand can profoundly influence its binding to protein receptors. The biphenyl (B1667301) moiety offers an extended aromatic system for π-π stacking and hydrophobic interactions, which can significantly enhance binding affinity and specificity.

The biphenyl side chain of this compound is particularly well-suited for disrupting or stabilizing protein-protein interactions (PPIs). Many PPI interfaces are characterized by large, shallow hydrophobic surfaces that are challenging to target with small molecules. Peptides or peptidomimetics containing biphenylalanine can effectively mimic key "hot-spot" residues at these interfaces. For example, a myocyte targeting peptide (MTP) containing biphenylalanine has been shown to have a good affinity for cardiomyocytes, with its selectivity attributed to the binding of the biphenylalanine residues to cardiac troponin I. nih.gov This demonstrates the potential of the biphenyl moiety to mediate specific interactions with protein surfaces.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-activity relationship (SAR) studies of peptides containing biphenylalanine have revealed important insights into the role of this non-natural amino acid. The position and orientation of the biphenyl group are critical for biological activity. For example, in analogues of angiotensin II, the incorporation of biphenylalanine at position 8 resulted in potent antagonists of the angiotensin receptor. nih.gov This suggests that the extended aromatic system of biphenylalanine can occupy the receptor pocket in a manner that prevents the conformational changes required for receptor activation. nih.gov

The table below summarizes the impact of incorporating biphenylalanine into angiotensin II analogues.

| Compound | Position 8 Residue | Biological Activity |

| [Sar¹,Leu⁸]AII | Leucine | Standard Antagonist |

| [Sar¹,Bip⁸]AII | L-Biphenylalanine | Potent Antagonist (~9x > [Sar¹,Leu⁸]AII) |

| [Sar¹,D-Bip⁸]AII | D-Biphenylalanine | Potent Antagonist (~2x > [Sar¹,Leu⁸]AII) |

Data derived from studies on angiotensin II analogues. nih.gov

Computational Modeling of Binding Modes and Interaction Energetics

Computational modeling plays a crucial role in understanding the binding modes of ligands containing the bulky biphenylalanine residue. Molecular docking and molecular dynamics simulations can elucidate how the biphenyl group orients itself within a binding pocket to maximize favorable interactions, such as hydrophobic contacts and π-π stacking. These models can explain the observed SAR and guide the design of new analogues with improved affinity and selectivity. For the angiotensin II antagonists containing biphenylalanine, computational models suggest that the rigid and extended nature of the biphenyl side chain allows it to probe the boundaries of the receptor's binding site, leading to a strong inhibitory effect. nih.gov

Application in Design of Chemical Probes for Biological Targets (Mechanistic, Pre-clinical)

The unique properties of biphenylalanine make it a valuable component in the design of chemical probes. Its incorporation can enhance the affinity and specificity of a probe for its target. Furthermore, the biphenyl group can serve as a scaffold for the attachment of reporter groups, such as fluorescent tags or biotin, without significantly compromising the binding affinity of the core recognition motif. A peptide probe containing two biphenylalanine residues, Bip2, demonstrated selective binding to cardiomyocytes, highlighting the potential of biphenylalanine-containing molecules as tools for tissue-specific imaging and diagnosis. nih.gov The development of such probes is crucial for studying biological processes in both mechanistic and pre-clinical settings. nih.gov

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | N-tert-butoxycarbonyl-L-2-phenyl-phenylalanine |

| Bip | Biphenylalanine |

| Dip | Diphenylalanine |

| [Sar¹,Leu⁸]AII | Sarcosine¹, Leucine⁸-Angiotensin II |

| [Sar¹,Bip⁸]AII | Sarcosine¹, L-Biphenylalanine⁸-Angiotensin II |

| [Sar¹,D-Bip⁸]AII | Sarcosine¹, D-Biphenylalanine⁸-Angiotensin II |

| Bip2 | H-Lys(FITC)-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Gly-Ser-Gly-Ser-Bip-Bip-NH₂ |

| MTP | Myocyte Targeting Peptide |

| Boc | tert-Butoxycarbonyl |

| Phe | Phenylalanine |

Advanced Analytical and Biophysical Characterization of N Boc Phe 2 Ph Oh Derivatives

High-Resolution Mass Spectrometry for Sequence Verification and Post-Translational Modification Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the primary structural analysis of peptides and complex molecules incorporating N-Boc-Phe(2-Ph)-OH. Techniques such as Electrospray Ionization (ESI) coupled with Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers provide exceptional mass accuracy, typically below 5 ppm. This precision allows for the unambiguous verification of the successful incorporation of the bulky biphenylalanine residue into a synthetic peptide sequence by matching the experimental monoisotopic mass to the calculated theoretical mass. nih.gov

When analyzing a peptide containing Phe(2-Ph), the high mass accuracy of HRMS helps to distinguish the intended product from potential side-products or impurities, which may include deletion sequences or peptides with failed couplings that can be challenging to separate chromatographically. lcms.cz For example, the expected protonated molecule [M+H]⁺ for a peptide containing Boc-Phe(2-Ph)-OH would show a characteristic mass increase corresponding to the residue mass of C₂₉H₃₁NO₃ (deprotected and incorporated).

Furthermore, tandem mass spectrometry (MS/MS) is crucial for sequence confirmation. nih.gov Fragmentation techniques, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), generate a series of b- and y-ions. The mass difference between consecutive ions in these series allows for the confirmation of the amino acid sequence. researchgate.net The presence of the large biphenylalanine residue can influence fragmentation patterns, sometimes leading to unique fragments or preferential cleavage sites that require careful spectral interpretation.

HRMS is also vital for identifying and localizing post-translational modifications (PTMs), whether they are intentionally introduced or arise as artifacts. lcms.cz For instance, oxidation of the biphenyl (B1667301) moiety or other susceptible residues like methionine can be readily detected as a +15.9949 Da mass shift. The high resolution ensures that such modifications are not confused with other isobaric species.

Table 1: Illustrative HRMS Data for a Hypothetical Peptide Containing Phe(2-Ph)

| Parameter | Value | Significance |

| Peptide Sequence | Ac-Gly-Phe(2-Ph) -Ala-NH₂ | Example peptide for analysis |

| Theoretical Mass [M+H]⁺ | 498.2438 Da | Calculated mass for sequence verification |

| Observed Mass [M+H]⁺ | 498.2431 Da | High-accuracy measurement confirms incorporation |

| Mass Error | -1.4 ppm | Within typical limits for HRMS, ensuring high confidence |

| Key MS/MS Fragments | y₂ (Ala-NH₂), b₂ (Ac-Gly-Phe(2-Ph)) | Confirms sequence order around the unnatural residue |

| Potential Modification | Oxidation (+15.9949 Da) | Monitored to ensure product integrity |

Advanced Chromatographic Separations for Purity and Isomeric Characterization

Advanced chromatographic techniques are fundamental for assessing the purity and resolving potential isomers of N-Boc-Phe(2-Ph)-OH derivatives. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purity analysis, typically employing a C18 stationary phase. lcms.czresearchgate.net The bulky and hydrophobic biphenyl side chain of Phe(2-Ph) results in strong retention on RP-HPLC columns, which can be modulated by adjusting the gradient of an organic solvent like acetonitrile (B52724) in the mobile phase. nih.gov This strong retention often allows for excellent separation from less hydrophobic impurities, such as deletion sequences or peptides where the coupling of this compound failed.

The synthesis of N-Boc-Phe(2-Ph)-OH or its incorporation into peptides can potentially generate stereoisomers. If the synthesis is not fully stereospecific, enantiomers (D- and L-forms) of the amino acid may be present. When incorporated into a peptide, this can lead to the formation of diastereomers, which can have different biological activities and conformations. Chiral chromatography is essential for separating these stereoisomers. mdpi.comchromatographyonline.com Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins are often effective. sigmaaldrich.comresearchgate.netwaters.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. chromatographyonline.com

For instance, a method for separating the enantiomers of a Boc-protected amino acid might use a mobile phase of hexane (B92381) and ethanol (B145695) on a polysaccharide-based column. researchgate.net The choice of mobile phase, including additives like trifluoroacetic acid or amines, can significantly impact the resolution by influencing the ionization state of the analyte and its interaction with the CSP. mdpi.com

Table 2: Example HPLC and Chiral Separation Parameters

| Technique | Column Type | Mobile Phase Example | Application |

| RP-HPLC | C18, 4.6 x 250 mm | Acetonitrile/Water gradient with 0.1% TFA | Purity assessment of a Phe(2-Ph)-containing peptide |

| Chiral HPLC | Polysaccharide-based (e.g., CHIRALPAK® IC) | Hexane/Ethanol with 0.1% TFA | Separation of D- and L-enantiomers of this compound |

| UPC² | CHIRALPAK® ID | CO₂ / Methanol with 0.1% NH₄OH | High-throughput chiral separation of Phe derivatives waters.com |

X-ray Crystallography and NMR Spectroscopy for Three-Dimensional Structural Elucidation of Complexes

Determining the precise three-dimensional (3D) structure of molecules containing Phe(2-Ph) is critical for understanding how this residue influences molecular architecture and function. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

X-ray crystallography provides atomic-resolution insights into the solid-state conformation of a molecule. For a peptide or protein incorporating Phe(2-Ph), a high-resolution crystal structure can reveal:

The precise torsional angles (phi, psi) of the peptide backbone at the Phe(2-Ph) residue.

The dihedral angle of the biphenyl side chain, indicating the degree of twist between the two phenyl rings. nih.gov This is crucial as the planarity of the biphenyl group affects its stacking interactions.

Specific intramolecular and intermolecular interactions, such as π-π stacking or C-H···π interactions involving the biphenyl group, which can stabilize a particular fold or mediate crystal packing. nih.gov

A study on computationally designed proteins incorporating p-biphenylalanine (a related isomer) demonstrated how X-ray crystallography could directly observe the stabilization of a planar biphenyl transition state within the protein core. nih.gov The electron density map clearly defines the orientation of the bulky side chain and its van der Waals contacts with neighboring residues. nih.gov

NMR spectroscopy is the premier technique for determining the 3D structure and dynamics of molecules in solution, which is often more biologically relevant. For a peptide with a Phe(2-Ph) residue, a combination of 2D NMR experiments (e.g., COSY, TOCSY, NOESY) is employed.

Sequence Assignment: TOCSY and COSY experiments help assign the proton resonances to specific amino acid spin systems.

Conformational Dynamics: NMR can also reveal the presence of conformational exchange or flexibility, which is particularly relevant for the rotatable bond between the two phenyl rings of the biphenyl side chain. researchgate.net

For example, the characteristic chemical shifts of the aromatic protons in the biphenyl group and the Boc protecting group protons (around 1.4 ppm) are readily identifiable in the ¹H NMR spectrum. mdpi.comnih.gov These signals can be used to monitor the chemical environment and conformational state of the molecule.

Biophysical Techniques for Assessing Binding Kinetics and Thermodynamics (e.g., SPR, ITC)

To understand the functional consequences of incorporating a Phe(2-Ph) residue, particularly in the context of drug design or molecular recognition, it is essential to quantify its effect on binding interactions. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques for this purpose. diva-portal.org

Surface Plasmon Resonance (SPR) measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. bohrium.com In a typical experiment, a target molecule (e.g., a receptor protein) is immobilized on the chip, and the Phe(2-Ph)-containing derivative (the analyte) is flowed over the surface.

Kinetics: SPR provides the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The bulky, hydrophobic biphenyl side chain often influences these rates. It might slow down the association rate due to steric hindrance but can significantly slow the dissociation rate by establishing extensive hydrophobic or π-stacking interactions in the binding pocket, leading to a longer residence time.

Affinity: The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated from the kinetic constants (Kₑ = kₑ/kₐ). A lower Kₑ value indicates a stronger binding interaction. capes.gov.br

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating the Phe(2-Ph) derivative into a solution containing the target molecule, a complete thermodynamic profile of the interaction can be obtained.

Stoichiometry (n): Determines the molar ratio of the binding partners in the complex.

Binding Affinity (Kₐ or Kₑ): Provides a direct measure of the binding strength.

Enthalpy (ΔH): Measures the change in enthalpy, indicating the heat change due to the formation and breaking of bonds (e.g., hydrogen bonds, van der Waals interactions). Interactions driven by the hydrophobic biphenyl group are often characterized by a small ΔH.

Entropy (ΔS): The change in entropy can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKₐ). A large positive entropy change is often the hallmark of a hydrophobically driven interaction, as ordered water molecules are released from the interacting surfaces.

Table 3: Hypothetical Biophysical Data for a Ligand with and without Phe(2-Ph)

| Ligand | Technique | Kₑ (nM) | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Parent Peptide (with Phe) | SPR | 150 | 2 x 10⁵ | 3 x 10⁻² | - | - |

| ITC | 165 | - | - | -6.5 | -3.8 | |

| Derivative (with Phe(2-Ph)) | SPR | 15 | 1 x 10⁵ | 1.5 x 10⁻³ | - | - |

| ITC | 18 | - | - | -4.2 | -6.9 |

This hypothetical data illustrates how the addition of the biphenyl group could improve affinity (lower Kₑ) primarily by slowing the dissociation rate (lower kₑ) and making the binding more entropically favorable, which is characteristic of enhanced hydrophobic interactions.

Emerging Research Frontiers and Conceptual Applications in Chemical Biology

Utilization of N-Boc-Phe(2-Ph)-OH in the Design of Macrocyclic and Bicyclic Peptide Scaffolds

The incorporation of unnatural amino acids is a cornerstone of modern peptide chemistry, enabling the synthesis of macrocyclic and bicyclic peptides with enhanced stability, affinity, and selectivity. mdpi.commdpi.com Boc-Phe(2-Ph)-OH is a compelling candidate for this purpose. The exceptional bulk of its 3,3-diphenylpropyl side chain can act as a powerful conformational constraint. When integrated into a peptide sequence, it can force specific turns and folds, pre-organizing the peptide into a conformation that is favorable for binding to a biological target. mdpi.com

Macrocyclization is a widely used strategy to improve the drug-like properties of peptides, such as resistance to enzymatic degradation and improved cell permeability. mdpi.com The synthesis of these complex architectures, often performed via solid-phase peptide synthesis (SPPS), involves creating covalent linkages between amino acid side chains or between the peptide's N- and C-termini. uci.edu Conceptually, the diphenylalanine residue derived from this compound can serve as an anchor point or a rigid scaffold element within such cyclic structures. Its rigid nature can reduce the entropic penalty associated with the ligand binding to its target, potentially leading to higher binding affinities. mdpi.com Bicyclic peptides, which possess even greater conformational rigidity, could also benefit from the inclusion of this residue to create well-defined three-dimensional structures capable of targeting complex protein-protein interfaces. mdpi.com

Potential in the Development of Constrained Peptide Libraries for Drug Discovery Lead Generation (Conceptual Design Phase)

Peptide libraries are powerful tools for identifying new ligands for therapeutic targets. mdpi.com The development of constrained peptide libraries, in which the conformational freedom of the peptides is limited, has proven to be a particularly effective strategy for discovering high-affinity binders. mdpi.com The inclusion of unnatural amino acids like the one derived from this compound is a key method for introducing novel structural constraints and chemical diversity into these libraries.

Conceptual Design: A hypothetical constrained peptide library could be generated by incorporating this compound at various positions within a randomized peptide sequence. The unique properties of the 3,3-diphenylalanine residue would offer distinct advantages:

Structural Diversity : The bulky side chain introduces a unique topographical feature not accessible with natural amino acids, allowing the library to probe different chemical spaces.

Hydrophobic Interactions : The two phenyl rings provide a large hydrophobic surface area, ideal for targeting deep, greasy pockets on protein surfaces that are often considered "undruggable."

Conformational Restriction : As discussed, the residue restricts the peptide backbone, leading to a library of conformationally focused molecules. This pre-organization can increase the probability of identifying potent binders during screening campaigns.

By screening such a library against a protein of interest, novel peptide-based leads could be identified. The information gathered from these hits would be invaluable for the subsequent design of peptidomimetics or small-molecule drugs.

Integration into Self-Assembling Peptide Systems and Biomaterials (Conceptual Design)

The self-assembly of short peptides into well-ordered nanostructures is a rapidly advancing field with applications in drug delivery, tissue engineering, and nanoelectronics. nih.govrsc.org This process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. core.ac.uk Aromatic peptide derivatives, particularly those with N-terminal protecting groups like Boc, are well-known for their ability to self-assemble. core.ac.ukcnr.it For instance, the dipeptide Boc-Phe-Phe-OH readily forms nanotubes and other nanostructures. nih.govresearchgate.net

Conceptual Application: this compound is an ideal candidate for designing novel self-assembling systems. Its molecular structure contains all the necessary components for robust self-organization:

The Boc group and the peptide backbone can participate in hydrogen bonding.

The diphenylmethyl side chain offers a large surface for exceptionally strong hydrophobic and π-π stacking interactions, which are critical drivers of assembly. core.ac.uk

It is conceptually envisioned that this compound could self-assemble into a variety of nanostructures, such as nanofibers, nanospheres, or hydrogels, depending on the solvent conditions and concentration. cnr.it These biomaterials could have unique properties stemming from the high degree of aromaticity, potentially leading to materials with high mechanical stiffness or interesting piezoelectric properties. nih.govacs.org Such materials could be explored for use as scaffolds for 3D cell culture or as carriers for hydrophobic drugs. rsc.org

Future Directions in Modulating Protein-Ligand Interactions through N-Boc-Phe(2-Ph)-OH Insertion

Understanding and controlling protein-ligand interactions is fundamental to drug design. mdpi.com The insertion of a single, strategically placed unnatural amino acid can dramatically alter a peptide's binding affinity and selectivity. The 3,3-diphenylalanine residue from this compound offers a powerful tool for this purpose.

Future research could focus on using this amino acid to systematically probe and modulate the binding of peptides to their protein targets. By substituting native amino acids with 3,3-diphenylalanine at different positions in a known peptide ligand, researchers could investigate its effect on biological activity.

Potential Mechanisms of Modulation:

Hydrophobic Hotspot Targeting : The diphenylmethyl group can be used as a "hydrophobic probe" to interact with non-polar patches on a protein surface, potentially anchoring the peptide and increasing its binding affinity.

Disruption of Protein-Protein Interfaces (PPIs) : The sheer bulk of the side chain could be used to physically block a PPI, making it a valuable component in the design of peptide-based inhibitors.

Allosteric Modulation : Insertion of this residue at a site distant from the primary binding interface could induce conformational changes in the peptide that are transmitted to the protein receptor, altering its function in an allosteric manner.

These studies would provide valuable structure-activity relationship (SAR) data, guiding the rational design of next-generation peptide therapeutics with fine-tuned pharmacological profiles.

Interactive Data Table: Conceptual Applications of this compound

| Application Area | Key Property of this compound | Conceptual Outcome | Relevant Fields |

| Macrocyclic/Bicyclic Peptides | Extreme steric bulk | Induces rigid conformational constraints, pre-organizes peptide backbone for target binding. | Medicinal Chemistry, Drug Discovery |

| Constrained Peptide Libraries | Unique hydrophobic/aromatic structure | Increases library diversity, enables probing of hydrophobic pockets in protein targets. | Lead Generation, Chemical Biology |

| Self-Assembling Biomaterials | Strong π-π stacking and hydrophobic potential | Drives formation of robust nanostructures (fibers, gels) for advanced materials. | Materials Science, Nanotechnology, Drug Delivery |

| Protein-Ligand Interactions | Large, non-native side chain | Acts as a modulator to enhance binding affinity, block protein interactions, or achieve allosteric control. | Pharmacology, Structural Biology |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Phe(2-Ph)-OH, and how can purity be verified?

- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group on phenylalanine derivatives. Purification is achieved via reverse-phase HPLC or flash chromatography using gradients optimized for polar aromatic compounds (e.g., 0.1% TFA in acetonitrile/water). Purity verification requires LC-MS (for molecular weight confirmation) and / NMR to validate structural integrity and absence of side products .

Q. How should this compound be stored to maintain stability during long-term experiments?

- Methodological Answer : Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis of the Boc group. For solutions, use anhydrous DMSO or DMF at -80°C, aliquoted to avoid freeze-thaw cycles. Monitor degradation via periodic LC-MS analysis, particularly for ester or amide bond instability under acidic/basic conditions .

Q. What analytical techniques are critical for characterizing Boc-protected aromatic amino acids?

- Methodological Answer :

- NMR : NMR identifies substitution patterns on the phenyl ring (e.g., integration ratios for protons in 2-Ph vs. 3-Ph isomers).

- HPLC : Use C18 columns with UV detection at 254 nm to resolve diastereomers or regioisomers.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects trace impurities .

Advanced Research Questions

Q. How can computational modeling optimize the regioselective synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict steric and electronic effects influencing regioselectivity during electrophilic aromatic substitution. For example, meta-directing groups on the phenyl ring may favor 2-Ph substitution. Validate predictions experimentally by comparing computed activation energies with observed product ratios under varying reaction conditions (e.g., temperature, catalysts) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Scenario 1 : Discrepancies in NMR chemical shifts may arise from solvent polarity or aggregation. Repeat experiments in deuterated DMSO vs. CDCl₃ and compare with literature data for analogous compounds .

- Scenario 2 : LC-MS impurities could indicate incomplete Boc deprotection. Perform controlled hydrolysis (e.g., TFA treatment) and track mass changes to identify byproducts .

Q. How do steric effects of the 2-Ph substituent influence peptide coupling efficiency?

- Methodological Answer : Design a comparative study using this compound vs. Boc-Phe(4-Ph)-OH in solid-phase peptide synthesis. Monitor coupling kinetics via ninhydrin tests or HPLC. Steric hindrance at the 2-position typically reduces reaction rates, requiring longer coupling times or elevated temperatures. Optimize with coupling agents like HATU or DIC/Oxyma for improved yields .

Q. What are the best practices for validating biological activity assays involving this compound-containing peptides?

- Methodological Answer :

- Control Experiments : Include scrambled sequences or unmodified Phe analogs to isolate the 2-Ph substituent’s contribution.

- Dose-Response Curves : Use nonlinear regression to calculate IC₅₀/EC₅₀ values, ensuring statistical power via triplicate replicates.

- Stability Testing : Pre-incubate peptides in assay buffers (e.g., PBS, serum) to assess Boc group retention under physiological conditions .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Apparatus : Specify reactor type (e.g., Schlenk flask for air-sensitive steps).

- Procedure : Detail stoichiometry, mixing order, and reaction monitoring (e.g., TLC Rf values).

- Supporting Information : Provide raw NMR/HPLC data files and spectral interpretation notes .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare means across experimental groups. For non-normal distributions, use Kruskal-Wallis tests. Report confidence intervals and effect sizes to quantify uncertainty. Transparently document outliers and exclusion criteria in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.